molecular formula C18H20N4O2 B2909588 1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1171075-54-9

1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2909588
CAS No.: 1171075-54-9
M. Wt: 324.384
InChI Key: RJTNYONKBLBDMK-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through various organic reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives, which may have different substituents on the pyrazole or pyridazine rings. Examples include:

  • 1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-tert-butyl-4-methyl-6-phenacylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-14-10-19-22(18(2,3)4)16(14)17(24)21(20-12)11-15(23)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTNYONKBLBDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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